N-Hydroxyurethane

Description

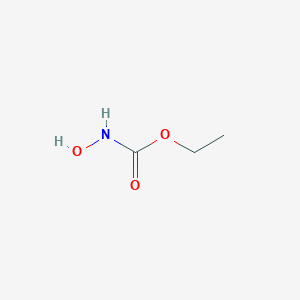

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEWEGHHYWGXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207635 | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-41-3 | |

| Record name | Hydroxyurethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYURETHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWI3C4ASI7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Hydroxyurethane (CAS No. 589-41-3): A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of N-Hydroxyurethane (CAS No. 589-41-3), a versatile chemical compound with significant applications in synthetic chemistry and biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its properties, synthesis, reactivity, and safety considerations.

Chemical Identity and Nomenclature

This compound, also known by several synonyms, is a carbamate ester characterized by the presence of a hydroxyl group attached to the nitrogen atom of the urethane linkage. This structural feature imparts unique reactivity and biological activity to the molecule.

-

Systematic IUPAC Name : Ethyl N-hydroxycarbamate[1]

-

Common Synonyms : Ethyl N-hydroxycarbamate, Hydroxycarbamic acid ethyl ester, N-Carbethoxyhydroxylamine, Hydroxyurethane[1][2][4][5]

Structural Representation:

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Physical State | Liquid | [4] |

| Appearance | Colorless to light yellow or light orange clear liquid | |

| Boiling Point | 113-116 °C at 3 mmHg | [2][6] |

| Refractive Index (n20/D) | 1.445 (lit.) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Storage Temperature | -20°C or in a cool, dark place (<15°C) | [2][7] |

| Molecular Weight | 105.09 | [1][2][3] |

Synthesis and Reactivity

General Synthesis Approach

This compound can be synthesized through the reaction of hydroxylamine or its salts with an appropriate chloroformate, such as ethyl chloroformate, typically in an alkaline medium.[8] This reaction leads to the formation of the N-hydroxycarbamate structure.

Caption: Figure 2. General Synthesis of this compound

Chemical Reactivity

The reactivity of this compound is primarily dictated by the N-hydroxycarbamate functionality. It serves as a versatile reactant in a variety of organic transformations. Key reactions include its use in the synthesis of:

-

N-substituted hydroxylamines : For example, it has been used to synthesize N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine.[2]

-

Intermolecular Sharpless aminohydroxylation reactions .[2][6]

-

Cinchona alkaloid-catalyzed asymmetric cycloadditions .[2][6]

Applications in Research and Drug Development

This compound's utility extends across various scientific disciplines, from synthetic chemistry to molecular biology and pharmacology.

Synthetic Chemistry

As a building block, this compound is employed in the synthesis of more complex molecules. Its ability to participate in a range of chemical reactions makes it a valuable intermediate for creating novel organic compounds with potential applications in materials science and medicinal chemistry.[2][6] The development of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes, represents an environmentally friendlier alternative to traditional polyurethanes.[9][10] While not a direct monomer, the chemistry of this compound is relevant to the broader field of urethane derivatives. The synthesis of polyhydroxyurethanes often involves the reaction of cyclic carbonates with amines, a process that shares mechanistic features with reactions involving carbamates.[11][12][13][14]

Biochemical and Physiological Actions

This compound is recognized as a metabolite of the carcinogenic compound urethane (ethyl carbamate).[6][15] Its biological activity is a subject of significant research interest. Studies have shown that this compound can induce chromosomal fragmentation and exhibits cytotoxicity in cultured normal human leukocytes at millimolar concentrations.[2][6] Furthermore, its metabolism is linked to the production of nitric oxide, which is implicated in oxidative DNA damage.[2] This highlights its potential role in the mechanisms of carcinogenesis associated with urethane exposure.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is imperative when working with this compound.

Hazard Identification

-

GHS Classification : Acute toxicity, Oral (Category 4); Acute toxicity, Dermal (Category 4); Acute toxicity, Inhalation (Category 4).[16]

-

Hazard Statements : H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[7][16]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][7]

-

Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and protective clothing.[2][4][7]

-

Wash hands thoroughly after handling.[16]

Caption: Figure 3. This compound Handling Workflow

Storage and Stability

-

Store in a tightly closed container in a freezer (-20°C) or a cool, dark place (<15°C).[2][4][7]

-

The compound is moisture-sensitive.[4]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

-

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Conclusion

This compound (CAS No. 589-41-3) is a chemical of significant interest due to its diverse applications in organic synthesis and its important role in toxicological studies as a metabolite of urethane. A comprehensive understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in a research environment. This guide provides a foundational resource for scientists and professionals working with this compound, emphasizing the importance of scientific integrity and safety in all experimental endeavors.

References

- Environmentally friendly polyurethanes based on non-isocyanate synthesis. (n.d.). De Gruyter.

- Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. (n.d.). MDPI.

- THE MATABOLISM OF URETHANE AND RELATED COMPOUNDS. (n.d.). PubMed.

- Hydroxyurethane. (n.d.). PubChem.

- The synthesis and some reactions of N-hydroxycarbamates. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).

- This compound 589-41-3. (n.d.).

- Chemical Properties of Carbamic acid, hydroxy-, ethyl ester (CAS 589-41-3). (n.d.). Cheméo.

- Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. (2022, July 2). MDPI.

- Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes. (2022, April 27). PolymerExpert.

- Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. (2021, July 14). ACS Sustainable Chemistry & Engineering.

- β-Hydroxyurethane moieties of nonisocyanate polyurethanes: with... (n.d.). ResearchGate.

Sources

- 1. Hydroxyurethane | C3H7NO3 | CID 11510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ヒドロキシウレタン | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. Carbamic acid, hydroxy-, ethyl ester (CAS 589-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 589-41-3 [chemicalbook.com]

- 7. This compound | 589-41-3 | TCI AMERICA [tcichemicals.com]

- 8. The synthesis and some reactions of N-hydroxycarbamates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes - PolymerExpert [polymerexpert.fr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. THE MATABOLISM OF URETHANE AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to Ethyl N-hydroxycarbamate: Structure, Synthesis, and Therapeutic Potential

Abstract

Ethyl N-hydroxycarbamate, also known as N-hydroxyurethane, is a small organic molecule with significant potential in the fields of medicinal chemistry and drug development. Its unique chemical structure, combining a carbamate group with a hydroxylamine moiety, imparts a range of physicochemical and reactive properties that are of considerable interest to researchers and scientists. This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of Ethyl N-hydroxycarbamate. Furthermore, it details established synthetic protocols, offering insights into the causality behind experimental choices. The guide also explores the current understanding of its role and potential applications in drug design, supported by an analysis of the biological activities associated with its core structural motifs. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, providing a solid foundation for further investigation and application of this versatile compound.

Molecular Structure and Physicochemical Properties

Ethyl N-hydroxycarbamate is a simple yet functionally rich organic compound. A thorough understanding of its structure and properties is fundamental to its application in synthetic and medicinal chemistry.

Chemical Structure and Formula

The molecular formula for Ethyl N-hydroxycarbamate is C₃H₇NO₃.[1][2][3] Its structure features a central carbamate group where the nitrogen atom is substituted with a hydroxyl group (-OH). The carbamate ester is formed with ethanol.

The IUPAC name for this compound is ethyl N-hydroxycarbamate.[2][3] It is also commonly referred to as this compound.[1][2][3]

Diagram 1: Chemical Structure of Ethyl N-hydroxycarbamate

Caption: 2D structure of Ethyl N-hydroxycarbamate.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. These properties influence its solubility, stability, and ability to interact with biological targets.

| Property | Value | Source |

| Molecular Weight | 105.09 g/mol | [1][2][3] |

| CAS Number | 589-41-3 | [1][2][3] |

| Appearance | White to light pink crystalline powder | [4] |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | [2][3] |

| XLogP3 | -0.2 | [2][3] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 2 | [2] |

The low XLogP3 value suggests that Ethyl N-hydroxycarbamate is a hydrophilic compound, which has implications for its solubility and distribution in biological systems. The presence of both hydrogen bond donors and acceptors indicates its potential to form hydrogen bonds, a key interaction in drug-receptor binding.

Synthesis of Ethyl N-hydroxycarbamate

The synthesis of Ethyl N-hydroxycarbamate can be achieved through several routes, with the most common and practical approach involving the reaction of a hydroxylamine salt with an ethyl acylating agent. The choice of reagents and reaction conditions is crucial for achieving a good yield and purity of the final product.

Synthetic Pathway Overview

The primary synthetic strategy for Ethyl N-hydroxycarbamate involves the N-acylation of hydroxylamine. This can be accomplished using either ethyl chloroformate or diethyl carbonate as the source of the ethoxycarbonyl group. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the hydroxylamine, increasing its nucleophilicity.

Diagram 2: General Synthetic Pathway for Ethyl N-hydroxycarbamate

Caption: Key components in the synthesis of Ethyl N-hydroxycarbamate.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established chemical principles and information from patent literature.[2][5] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Objective: To synthesize Ethyl N-hydroxycarbamate from hydroxylamine hydrochloride and ethyl chloroformate.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethyl chloroformate (ClCOOC₂H₅)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of the Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroxylamine hydrochloride in deionized water. The flask should be cooled in an ice bath to maintain a low temperature during the reaction.

-

Basification: While stirring and maintaining the low temperature, slowly add a solution of sodium hydroxide to the hydroxylamine hydrochloride solution. This deprotonates the hydroxylammonium ion to generate the more nucleophilic free hydroxylamine. The amount of base should be sufficient to neutralize the HCl and the HCl that will be formed during the acylation step.

-

Acylation: Slowly add ethyl chloroformate dropwise to the reaction mixture from the dropping funnel. The temperature should be carefully monitored and maintained at or below room temperature to minimize side reactions. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, the aqueous solution is extracted several times with a suitable organic solvent like diethyl ether. This will move the desired product into the organic phase.

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure Ethyl N-hydroxycarbamate.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the acylation reaction and to prevent the degradation of the product and reactants.

-

Use of a Base: The base is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic. It also generates the more reactive free hydroxylamine from its salt.

-

Solvent Extraction: Diethyl ether is a common choice for extraction due to its low boiling point, making it easy to remove, and its ability to dissolve the product while having low miscibility with water.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of Ethyl N-hydroxycarbamate make it and its derivatives valuable moieties in drug design and development. The carbamate group is a recognized pharmacophore, and the N-hydroxy functionality can impart specific biological activities.

The Carbamate Moiety as a Pharmacophore

The carbamate group is a key structural motif in numerous approved drugs. It is often used as a bioisostere for amide or ester groups, offering improved stability and pharmacokinetic properties. Carbamates can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity.

Role in Prodrug Design

N-hydroxycarbamates can be utilized in prodrug strategies.[6] A prodrug is an inactive compound that is converted into an active drug in the body. The N-hydroxycarbamate functionality can be incorporated into a larger molecule to mask a pharmacologically active group. In vivo, enzymatic or chemical cleavage can then release the active drug at the desired site of action, potentially improving its therapeutic index.

Potential as Enzyme Inhibitors

The N-hydroxy group can act as a metal-chelating moiety or participate in key interactions within the active site of enzymes. For instance, N-hydroxyureas, which are structurally related to N-hydroxycarbamates, are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This suggests that Ethyl N-hydroxycarbamate and its derivatives could be explored as inhibitors for various enzymes, including metalloenzymes. Carbamates themselves are known to act as covalent inhibitors of certain enzymes, such as fatty acid amide hydrolase (FAAH), by carbamylating the active site serine nucleophile.[7]

Biological and Physiological Actions

While specific therapeutic applications for Ethyl N-hydroxycarbamate itself are not extensively documented in mainstream pharmaceuticals, its biological activity has been noted. It has been shown to cause chromosomal fragmentation and cell toxicity in cultured normal human leukocytes at millimolar concentrations.[8] It is also known to be a metabolite of the carcinogenic compound urethane (ethyl carbamate).[8] These findings underscore the importance of careful toxicological evaluation in the development of any therapeutic agent based on this scaffold.

Safety and Handling

Ethyl N-hydroxycarbamate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Based on available information, it may be harmful if swallowed and can cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl N-hydroxycarbamate is a molecule with a rich chemical profile that holds considerable promise for applications in medicinal chemistry and drug development. Its straightforward synthesis, coupled with the versatile reactivity of its N-hydroxycarbamate functionality, makes it an attractive building block for the creation of novel therapeutic agents. While its direct application in approved drugs is not prominent, its structural motifs are present in many biologically active compounds. Further research into the specific biological targets and mechanisms of action of Ethyl N-hydroxycarbamate and its derivatives is warranted and could lead to the development of new and effective therapies. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this intriguing molecule.

References

- PrepChem.

- PubChem. Hydroxyurethane. [Link]

- Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam

- NIST. Carbamic acid, hydroxy-, ethyl ester. [Link]

- Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 354-358.

- Google Patents.

- Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-hydroxylamine: A Key Component in Advancing Pharmaceutical Research and Development. [Link]

- ChemSrc.

- ResearchGate. A Convenient Method for the Synthesis of N-Hydroxyureas. [Link]

- Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)

- MDPI.

- ACS Sustainable Chemistry & Engineering. Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. [Link]

- PubMed. Ethyl Carbamate: Analytical Methodology, Occurrence, Formation, Biological Activity and Risk Assessment. [Link]

- PubMed Central. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]

- 3. Hydroxyurethane | C3H7NO3 | CID 11510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl hydroxycarbamate | CAS#:589-41-3 | Chemsrc [chemsrc.com]

- 5. EP0577167A2 - Method of producing an N-hydroxycarbamate compound - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 589-41-3 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N-Carbethoxyhydroxylamine

Introduction

N-Carbethoxyhydroxylamine, also known as ethyl N-hydroxycarbamate or hydroxyurethane, is a versatile bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure, featuring both a nucleophilic hydroxylamino group and a carbamate moiety, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, including various heterocyclic compounds and derivatives used in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to N-Carbethoxyhydroxylamine, offering in-depth mechanistic insights, detailed experimental protocols, a comparative analysis of the methodologies, and crucial safety information to equip researchers and drug development professionals with the necessary knowledge for its effective synthesis and application.

Core Synthetic Pathways: A Dichotomy of Reactivity and Safety

The synthesis of N-Carbethoxyhydroxylamine is predominantly achieved through two main pathways, each with distinct advantages and disadvantages concerning reagent toxicity, reaction conditions, and potential side products. The choice of pathway often depends on the scale of the synthesis, available starting materials, and the safety infrastructure of the laboratory.

Pathway 1: The Classical Approach - Reaction of Hydroxylamine with Ethyl Chloroformate

This long-established method relies on the acylation of hydroxylamine with the highly reactive ethyl chloroformate. The reaction is typically conducted in an alkaline medium to neutralize the hydrochloric acid byproduct and to deprotonate the hydroxylamine, thereby increasing its nucleophilicity.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling a chloride ion to form the N-substituted product.

Causality Behind Experimental Choices:

The use of an alkaline medium, such as sodium hydroxide or potassium carbonate, is critical for several reasons. Firstly, it deprotonates the hydroxylammonium salt (if hydroxylamine hydrochloride is used as the starting material) to generate the free, more nucleophilic hydroxylamine. Secondly, it neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the hydroxylamine starting material and driving the reaction to completion. The reaction is often carried out at low temperatures to control its exothermicity and to minimize the formation of side products.

Potential Side Reactions:

A significant drawback of this method is the potential for over-alkoxycarbonylation.[1][2] The initially formed N-hydroxycarbamate can be further acylated on the nitrogen or oxygen atoms, leading to the formation of N,O-di- and N,N,O-tri-alkoxycarbonyl-hydroxylamines.[2] Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired mono-substituted product.

Pathway 2: The Safer Alternative - Reaction of Hydroxylamine with Diethyl Carbonate

In response to the high toxicity and corrosive nature of ethyl chloroformate, which is a derivative of phosgene, an alternative pathway utilizing diethyl carbonate has been developed.[3][4] This method is inherently safer and more environmentally benign.

Mechanism:

This reaction also proceeds through a nucleophilic substitution pathway, but with ethanol as the leaving group instead of chloride. The reaction is typically base-catalyzed, with the base serving to deprotonate hydroxylamine, thus increasing its nucleophilicity towards the less reactive diethyl carbonate.

Causality Behind Experimental Choices:

The choice of a suitable base and solvent system is critical for the success of this reaction. A strong base, such as sodium methoxide, is often required to generate a sufficient concentration of the hydroxylamine anion to facilitate the attack on the less electrophilic carbonyl carbon of diethyl carbonate. The reaction may require heating to proceed at a reasonable rate. The pH of the reaction mixture should be carefully controlled to ensure the deprotonation of hydroxylamine without causing significant decomposition of the product.[5]

Comparative Analysis of Synthetic Pathways

The selection of a synthetic pathway for N-Carbethoxyhydroxylamine involves a trade-off between reaction efficiency, safety, and cost. The following table provides a comparative summary of the two primary methods.

| Feature | Pathway 1: Ethyl Chloroformate | Pathway 2: Diethyl Carbonate |

| Reagent Toxicity | High (Ethyl chloroformate is toxic, corrosive, and derived from phosgene)[6] | Low (Diethyl carbonate is a relatively benign solvent and reagent) |

| Reactivity | High | Moderate (Often requires a strong base and/or heating) |

| Reaction Conditions | Typically low temperatures | Often requires elevated temperatures |

| Byproducts | Hydrochloric acid (corrosive) | Ethanol (benign) |

| Potential Side Reactions | Over-acylation to form di- and tri-substituted products[2] | Less prone to over-substitution |

| Cost | Generally higher due to the hazardous nature of the reagent | Potentially lower due to safer and more readily available reagents |

| Environmental Impact | Negative, due to the use of a phosgene derivative | Positive, considered a "greener" alternative |

| Industrial Scalability | Challenging due to safety concerns | More amenable to large-scale synthesis |

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis of N-Carbethoxyhydroxylamine via the two main pathways. These should be considered as templates and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis from Hydroxylamine Hydrochloride and Ethyl Chloroformate

This protocol is adapted from established procedures for the acylation of hydroxylamines and related compounds.[7][8]

Materials:

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethyl chloroformate

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydroxylamine hydrochloride in water and cool the solution to 0-5 °C in an ice-salt bath.

-

With vigorous stirring, slowly add a pre-cooled solution of sodium hydroxide in water, ensuring the temperature does not rise above 5 °C.

-

Simultaneously, add ethyl chloroformate dropwise from the dropping funnel at a rate that maintains the reaction temperature below 5 °C. The addition of sodium hydroxide should be adjusted to keep the solution slightly alkaline.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with a small amount of cold water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-Carbethoxyhydroxylamine.

-

The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis from Hydroxylamine and Diethyl Carbonate

This protocol is based on the principles outlined in patents for the safer synthesis of N-hydroxycarbamates.[3][4][5]

Materials:

-

Hydroxylamine hydrochloride or sulfate

-

Sodium methoxide (or other suitable strong base)

-

Diethyl carbonate

-

Methanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide in methanol.

-

To this solution, add hydroxylamine salt in portions while stirring.

-

Add diethyl carbonate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Neutralize the excess base by the careful addition of an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate) to remove inorganic salts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography.

Characterization and Safety

Spectroscopic Data:

-

Mass Spectrum (Electron Ionization): The NIST WebBook provides a mass spectrum for N-Carbethoxyhydroxylamine (CAS No. 589-41-3).[8]

-

-

¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, as well as exchangeable broad singlets for the N-H and O-H protons.

-

¹³C NMR: Expected signals would include resonances for the carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl group.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H and N-H stretching vibrations (broad), and a strong absorption for the C=O (urethane) stretching vibration.

-

Safety and Handling:

A Safety Data Sheet from Fisher Scientific for this compound (Ethyl N-hydroxycarbamate) indicates that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

N-Carbethoxyhydroxylamine serves as a valuable intermediate in organic synthesis and drug discovery. Its bifunctional nature allows for a variety of chemical transformations.

-

Synthesis of Heterocycles: The hydroxylamino group can participate in cyclization reactions to form various nitrogen- and oxygen-containing heterocyclic systems.

-

Prodrug Design: The carbamate functionality can be incorporated into drug molecules to improve their pharmacokinetic properties, acting as a prodrug moiety that is cleaved in vivo to release the active pharmaceutical ingredient.

-

Precursor for other Synthetic Intermediates: N-Carbethoxyhydroxylamine can be further functionalized at the nitrogen or oxygen atoms to generate a range of substituted hydroxylamine derivatives for use in the synthesis of pharmaceuticals and agrochemicals.[3][4] For example, it is a key intermediate in the synthesis of some pesticides.[3]

Conclusion

The synthesis of N-Carbethoxyhydroxylamine can be effectively achieved through two primary pathways. The classical method using ethyl chloroformate is highly efficient but is hampered by the hazardous nature of the reagent. The more contemporary approach utilizing diethyl carbonate offers a significantly safer and more environmentally friendly alternative, aligning with the principles of green chemistry. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and, most importantly, safety considerations. This guide provides the foundational knowledge for researchers to make informed decisions and to safely and effectively synthesize this versatile chemical building block.

References

- Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 354-358.

- PubChem. (n.d.). ethyl N-(4-amino-2-hydroxyphenyl)carbamate.

- Chem Service. (2017, November 8). Safety Data Sheet: N,N-Diethylhydroxylamine.

- European Patent Office. (1994). Method of producing an N-hydroxycarbamate compound (EP0577167A2).

- Hartman, W. W., & Brethen, M. R. (1931). Ethyl n-methylcarbamate. Organic Syntheses, 11, 46.

- Metcalfe, T. L., & Snyder, J. K. (2012). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

- Japan Patent Office. (1995). Method for producing N-hydroxycarbamate (JP2798164B2).

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

- Famico Trading Limited. (2015, June 12). Safety Data Sheet: DEHA anhydrous.

- PubChem. (n.d.). tert-butyl N-hydroxycarbamate.

- PrepChem. (n.d.). Preparation of ethyl chloroformate.

- NIST. (n.d.). Carbamic acid, hydroxy-, ethyl ester. NIST Chemistry WebBook.

- European Patent Office. (1996). Method of producing an N-hydroxycarbamate compound (EP0577167B1).

- Wikipedia. (n.d.). Ethyl chloroformate.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000087).

- D'Angeli, F., Di-Bello, C., & Filira, F. (1969). New Carbamates and Related Compounds. Journal of Organic Chemistry, 34(8), 2532-2534.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- eCommons. (n.d.). Synthesis, Structural Studies and Desilylation Reactions of Some N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates.

- U.S. Patent and Trademark Office. (1996). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis (US5510511A).

- Qin, X., et al. (2012). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Advanced Materials Research, 550-553, 111-114.

- Exner, O. (1963). Hydroxyurea. Organic Syntheses, 43, 58.

- MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 11(7), 2035.

- National Institutes of Health. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 823-829.

- PubChem. (n.d.). Ethyl chloroformate.

- National Institutes of Health. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6267-6294.

- SciSpace. (n.d.). Ethyl chloroformate.

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A catalyst-free novel synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol [html.rhhz.net]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219) [hmdb.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to N-Hydroxyurethane: Properties, Synthesis, and Biological Significance

Abstract

N-Hydroxyurethane, also known as ethyl N-hydroxycarbamate, is a significant chemical intermediate and a principal metabolite of the carcinogen urethane (ethyl carbamate).[1][2] Its unique chemical structure, possessing both nucleophilic and electrophilic potential, underpins its reactivity and biological activity. This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, spectroscopic characteristics, synthesis protocols, and key aspects of its biological mechanism of action. Particular emphasis is placed on its role in carcinogenesis, providing field-proven insights and detailed experimental methodologies essential for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and safe handling in a laboratory setting. This compound is typically a liquid at room temperature, though it can exist as a low-melting solid.[3] It is crucial to note its thermal instability and incompatibility with strong oxidizing agents, acids, and bases.[3]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| IUPAC Name | ethyl N-hydroxycarbamate | [4] |

| Synonyms | Hydroxyurethane, N-Carbethoxyhydroxylamine | [2][5][6] |

| CAS Number | 589-41-3 | [4][5] |

| Molecular Formula | C₃H₇NO₃ | [4][7] |

| Molecular Weight | 105.09 g/mol | [4][5] |

| Appearance | Colorless to light orange clear liquid | |

| Boiling Point | 113-116 °C at 3 mmHg | [2][8][9] |

| Refractive Index (n20/D) | 1.445 - 1.45 | [8] |

| Storage Temperature | −20°C is recommended for long-term stability | [5][7][8] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical for any experimental work. Standard spectroscopic techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂) and exchangeable protons for the N-H and O-H groups. The integration of these signals should correspond to the 3:2:1:1 proton ratio.

-

¹³C-NMR: The carbon NMR spectrum will display three signals: one for the carbonyl carbon (C=O), and two for the carbons of the ethyl group (-CH₂- and -CH₃).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key characteristic absorption bands include:

-

Strong, broad O-H stretching vibration (~3300-3400 cm⁻¹).

-

N-H stretching vibration, often overlapping with the O-H band.

-

Strong C=O (carbonyl) stretching vibration for the carbamate group (~1700-1730 cm⁻¹).

-

C-O stretching vibrations (~1200-1300 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum will show the molecular ion peak (M+) at m/z = 105, along with a fragmentation pattern characteristic of the loss of moieties such as the ethyl group or hydroxyl group.

Synthesis, Reactivity, and Experimental Protocols

Synthesis Pathway

The most common and direct synthesis of this compound involves the reaction of an alkyl chloroformate with hydroxylamine.[10] The causality behind this choice is the high reactivity of the chloroformate's acyl chloride group, which acts as an excellent electrophile for the nucleophilic nitrogen atom of hydroxylamine. The reaction is typically performed in an alkaline medium to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Synthesis Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl chloroformate (ClCOOC₂H₅)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve hydroxylamine hydrochloride in water. Cool the flask in an ice bath to 0-5°C.

-

Base Addition: Slowly add a solution of potassium carbonate in water to the hydroxylamine solution while maintaining the temperature below 10°C. Causality: This deprotonates the hydroxylammonium chloride to generate free hydroxylamine in situ, which is a more potent nucleophile. The base also neutralizes the HCl produced during the reaction.

-

Acylation: Add ethyl chloroformate dropwise via the dropping funnel over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C. Causality: Slow, cooled addition is critical to prevent side reactions and control the exothermic nature of the acylation.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Causality: this compound has moderate polarity and will partition into the organic ether phase, separating it from inorganic salts.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Characterization: Confirm the identity and purity of the resulting liquid product using ¹H-NMR, IR spectroscopy, and Mass Spectrometry as described in Section 1.2.

Chemical Reactivity and Decomposition

This compound's reactivity is dominated by the N-hydroxycarbamate moiety. It can be hydrolyzed back to hydroxylamine, ethanol, and carbon dioxide.[3] Upon heating, it undergoes thermal decomposition, which can release irritating and toxic gases, including carbon monoxide and nitrogen oxides.[3] Its biological significance stems from its metabolic transformations, as discussed below.

Biological Activity and Toxicological Profile

This compound is not merely a synthetic compound; it is a known metabolite of urethane, a carcinogen found in fermented foods and beverages.[1][11] Its formation is a key step in the toxicological pathway of its parent compound.

Carcinogenicity and Mutagenicity

Extensive research has demonstrated that this compound is a direct-acting carcinogen and mutagen.[12][13] It has been shown to induce various tumors in animal models, including lung adenomas and liver neoplasms.[1][13] Unlike its parent compound, urethane, which requires metabolic activation to exert its carcinogenic effects, this compound can exhibit direct mutagenic activity, albeit weakly in some test systems.[13] It is known to cause chromosomal fragmentation and cellular toxicity.[5][8]

Metabolic Pathways: Activation and Detoxification

The in vivo fate of this compound is complex, involving both detoxification and potential metabolic equilibrium with its more carcinogenic precursors. The primary metabolic pathways are reduction back to urethane and conjugation with glucuronic acid to form a water-soluble, excretable glucuronide.[14][15] The reduction to urethane is significant because urethane can be further metabolized to the highly reactive and carcinogenic vinyl carbamate. This interplay between metabolic pathways is central to its overall toxicity profile.

Safety and Handling

Given its toxicological profile, this compound must be handled with extreme caution.

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] All handling should be performed inside a certified chemical fume hood to avoid inhalation.[3]

-

Storage: Store in a tightly sealed container in a freezer (−20°C), protected from moisture and light.[3][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to researchers in toxicology, carcinogenesis, and drug development. Its status as a carcinogenic metabolite of urethane necessitates a deep understanding of its chemical properties and biological actions. This guide has provided a structured overview of its physicochemical data, a validated synthesis protocol, and an exploration of its metabolic fate. For professionals working with or studying this compound, adherence to strict safety protocols is paramount to mitigate the associated health risks.

References

- Dahl, G. A., Miller, E. C., & Miller, J. A. (1980). Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate. Cancer Research, 40(4), 1194–203. [Link]

- Miller, J. A., & Miller, E. C. (1980). Comparative Carcinogenicities and Mutagenicities of Vinyl Carbamate, Ethyl Carbamate, and Ethyl N-Hydroxycarbamate. Cancer Research, 40(4), 1194-1203. [Link]

- Dahl, G. A., Miller, J. A., & Miller, E. C. (1980). Comparative Carcinogenicities and Mutagenicities of Vinyl Carbamate, Ethyl Carbamate, and Ethyl N-Hydroxycarbamate. Cancer Research, 40(4), 1194-1203. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11510, Hydroxyurethane. PubChem. [Link]

- Blain, M., Jean-Gérard, L., & Cramail, H. (2022). Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. Polymers, 14(13), 2709. [Link]

- Boyland, E., & Nery, R. (1965). The metabolism of urethane and related compounds. Biochemical Journal, 94(1), 198–208. [Link]

- Rokicki, G., Parzuchowski, P. G., & Mazurek, M. (2015). Non-isocyanate polyurethanes: synthesis, properties, and applications. Polymer Reviews, 55(1), 125-173. [Link]

- Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1–12. [Link]

- Boivin, J. L. (1951). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 2037-2040. [Link]

- Maisonneuve, L., Lamarzelle, O., Rix, E., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s. Chemical Reviews, 115(22), 12407–12439. [Link]

- Endo, T., & Shibata, M. (2018). Acid‐Promoted Depolymerization of Poly(hydroxyurethane)s to Five‐Membered Cyclic Carbonates Toward Chemical Recycling.

- Scilit. (n.d.).

- CP Lab Safety. (n.d.). This compound, 5g, Each. [Link]

- ResearchGate. (n.d.).

- Pound, A. W. (1974). Carcinogenesis by carbamic acid esters and their binding to DNA.

- SIELC Technologies. (2018). This compound. [Link]

- ResearchGate. (n.d.). ¹H-NMR spectrum for poly(hydroxyurethane) 1a in DMSO-d6. [Link]

- ResearchGate. (n.d.). A Convenient Method for the Synthesis of N-Hydroxyureas. [Link]

- CAS Common Chemistry. (n.d.). Hydroxyurethane. [Link]

- U.S. Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. [Link]

- Amerigo Scientific. (n.d.). This compound. [Link]

- ACS Sustainable Chemistry & Engineering. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. [Link]

- Office of Scientific and Technical Information. (n.d.). Reprocessable polyhydroxyurethane networks reinforced with reactive polyhedral oligomeric silsesquioxanes (POSS) and exhibiting. [Link]

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2016). Non-Isocyanate Poly(amide-hydroxyurethane)

- Semantic Scholar. (n.d.).

- Irving, C. C. (1971). Metabolic activation of N-hydroxy compounds by conjugation. Xenobiotica, 1(4-5), 387-98. [Link]

- Rosenkranz, H. S., & Rosenkranz, S. (1970). Effects of N-Hydroxyurethan on Viability and Metabolism of Escherichia coli. Journal of Bacteriology, 102(1), 20-23. [Link]

- Royal Society of Chemistry. (n.d.). Supporting information for: Synthesis of Polyhedral Phenylsilsesquioxanes with KF as the Source of Fluoride Ion. [Link]

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- ResearchGate. (n.d.). 15N NMR spectroscopy, 27.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound | 589-41-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Hydroxyurethane | C3H7NO3 | CID 11510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-羟基尿烷 | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. N-羟基尿烷 | Sigma-Aldrich [sigmaaldrich.cn]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. The synthesis and some reactions of N-hydroxycarbamates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. THE MATABOLISM OF URETHANE AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

An In-Depth Technical Guide to the Carcinogenic Metabolite N-Hydroxyurethane from Urethane

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Urethane Conundrum

Urethane (ethyl carbamate), a seemingly simple molecule, is a recognized animal carcinogen and is classified as "reasonably anticipated to be a human carcinogen".[1][2][3] Its presence in fermented foods and beverages, and its historical use in medicine, make understanding its carcinogenic mechanism a critical endeavor for public health and drug development.[1][4] This guide provides a deep dive into the metabolic activation of urethane to its proximate carcinogenic metabolite, N-hydroxyurethane, and the subsequent molecular events that lead to tumorigenesis. We will explore the enzymatic machinery responsible for this bioactivation, the formation of ultimate carcinogenic species, and the resulting DNA damage. Furthermore, this document will serve as a practical resource by detailing key experimental protocols for the study of this compound and its effects, grounded in the principles of scientific integrity and reproducibility.

Section 1: The Metabolic Journey from Urethane to a Carcinogen

The carcinogenicity of urethane is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive intermediates.[5] This process is a classic example of toxication, where the body's own metabolic machinery transforms a relatively inert compound into a potent carcinogen.

The Central Role of Cytochrome P450 2E1 (CYP2E1)

The initial and rate-limiting step in urethane's metabolic activation is its oxidation. Extensive research has unequivocally identified Cytochrome P450 2E1 (CYP2E1) as the principal enzyme responsible for this transformation.[6][7][8] CYP2E1, a member of the cytochrome P450 superfamily of enzymes, is primarily expressed in the liver but also found in other tissues, including the lungs.[9] It metabolizes a variety of small-molecule substrates, including ethanol and various xenobiotics.[10]

Studies utilizing CYP2E1-null mice have provided definitive evidence for its role. In these mice, the metabolism of urethane is significantly inhibited, leading to a dramatic reduction in its carcinogenicity.[9][11] This highlights the causal link between CYP2E1-mediated metabolism and urethane-induced tumorigenesis.

The metabolic activation of urethane by CYP2E1 is a multi-step process that leads to the formation of more reactive and carcinogenic metabolites.

Caption: Metabolic activation of urethane to its ultimate carcinogenic metabolite.

This compound: The Proximate Carcinogen

The first key metabolite in this pathway is this compound.[12][13] It is considered a "proximate carcinogen" because it is more carcinogenic than urethane itself but still requires further metabolic conversion to exert its ultimate carcinogenic effect.[14] Interestingly, the formation of this compound is a reversible process, and it can be reduced back to urethane in vivo.[2][15]

Vinyl Carbamate and the Ultimate Carcinogen: Vinyl Carbamate Epoxide

This compound can undergo dehydration to form vinyl carbamate.[16][17] This highly reactive intermediate is then further metabolized by CYP2E1 through epoxidation to form vinyl carbamate epoxide.[5][18] Vinyl carbamate epoxide is considered the "ultimate carcinogen" derived from urethane. Its high electrophilicity makes it capable of reacting with nucleophilic sites on cellular macromolecules, most critically, DNA.[18][19]

Section 2: The Molecular Mechanism of Carcinogenesis: DNA Adduct Formation

The carcinogenic activity of vinyl carbamate epoxide stems from its ability to form covalent adducts with DNA bases. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Etheno Adducts: The Key Mutagenic Lesions

The primary DNA adducts formed by vinyl carbamate epoxide are etheno adducts. These are cyclic structures that modify the DNA bases, disrupting their normal base-pairing properties. The most well-characterized etheno adducts derived from urethane metabolism are:

These adducts are highly mutagenic, often leading to A→T transversions and A→G transitions.[21] The formation of these specific adducts provides a direct molecular link between urethane exposure and the genetic alterations observed in urethane-induced tumors.

Section 3: Experimental Methodologies for Studying this compound and its Effects

A robust understanding of this compound's role in carcinogenesis relies on a suite of well-validated experimental techniques. This section provides an overview and detailed protocols for key methodologies.

In Vivo Carcinogenicity Studies

Animal models are indispensable for studying the carcinogenic potential of urethane and its metabolites in a whole-organism context.

Experimental Protocol: Urethane-Induced Lung Carcinogenesis in Mice

-

Animal Model: A/J mice are highly susceptible to urethane-induced lung tumorigenesis and are a commonly used strain.[4][22] C57BL/6 mice are more resistant.[15]

-

Urethane Administration: Urethane is typically dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A common dose is 1 mg/g of body weight.[21][22]

-

Monitoring: Animals should be monitored weekly for signs of toxicity and body weight changes.

-

Tumor Assessment: Mice are euthanized at a predetermined time point (e.g., 16-24 weeks post-injection). The lungs are harvested, and surface tumors are counted. For histopathological analysis, lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[3][12][23] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.

Caption: Workflow for in vivo urethane carcinogenicity studies in mice.

Analysis of DNA Adducts: ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, particularly when the adducts are present at very low levels.[6][24]

Experimental Protocol: ³²P-Postlabeling for Etheno Adducts

-

DNA Isolation: Isolate high-quality DNA from tissues of interest (e.g., liver, lung) from urethane-treated animals.

-

DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[16]

-

Adduct Enrichment: Enrich the adducted nucleotides, often using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.[16]

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[24]

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[16]

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.

Quantification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard technique for the separation and quantification of metabolites like this compound in biological samples.[25]

Experimental Protocol: HPLC Analysis of this compound

-

Sample Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) require extraction to isolate this compound. A common method is solid-phase extraction (SPE).

-

Chromatographic System:

-

Column: A reverse-phase C18 column is typically used.[25][26]

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (for mass spectrometry compatibility) or phosphoric acid is often employed.[25]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm is suitable for this compound.

-

-

Quantification: A standard curve is generated using known concentrations of a synthesized this compound standard. The concentration in the samples is then determined by comparing their peak areas to the standard curve.

Synthesis of this compound Standard: this compound can be synthesized by the reaction of hydroxylamine with ethyl chloroformate.[27]

In Vitro Metabolism Studies

In vitro systems are crucial for dissecting the specific enzymatic pathways involved in urethane metabolism.

Experimental Protocol: CYP2E1-Mediated Urethane Metabolism in Liver Microsomes

-

Microsome Preparation: Isolate liver microsomes from control and, if applicable, CYP2E1-induced animals.

-

Incubation: Incubate the microsomes with urethane in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Metabolite Analysis: After a specific incubation time, stop the reaction and analyze the formation of metabolites like this compound by HPLC.

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of CYP2E1-mediated urethane metabolism by varying the substrate concentration.

-

Inhibition Studies: Use specific chemical inhibitors of CYP2E1 (e.g., diethyldithiocarbamate) to confirm its role in urethane metabolism.

Section 4: Quantitative Data and Dose-Response Relationships

The carcinogenic effects of urethane are dose-dependent. Understanding these relationships is critical for risk assessment.

| Species | Route of Administration | Dose | Tumor Type | Incidence | Reference |

| Mouse (A/J) | Intraperitoneal | 1 mg/g | Lung Adenoma | ~15-20 tumors/mouse | [4] |

| Mouse (B6C3F1) | Drinking Water | 600 ppm | Liver Hemangiosarcoma | ~80% | [2] |

| Rat (Sprague-Dawley) | Drinking Water | 12,500 µg/kg/day | Malignant Tumors | ~50% | [1] |

Table 1: Dose-Response Data for Urethane Carcinogenicity

Conclusion: A Framework for Future Research

The metabolic activation of urethane to this compound and subsequently to the ultimate carcinogen, vinyl carbamate epoxide, is a well-established pathway of chemical carcinogenesis. The formation of mutagenic etheno-DNA adducts provides a clear molecular mechanism for its tumor-initiating activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of urethane carcinogenesis, explore potential mechanisms of resistance and susceptibility, and evaluate strategies for mitigating its carcinogenic risk. A thorough understanding of these fundamental processes is paramount for protecting human health and for the development of safer pharmaceuticals and consumer products.

References

- Dosimetry for lung tumorigenesis induced by urethane, 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and benzo[a]pyrene (B[a]P) in A/JJmsSlc mice. [Link]

- A dose-response study on urethane carcinogenesis in r

- The 32P-postlabeling assay for DNA adducts. [Link]

- 32P-postlabeling analysis of DNA adducts. [Link]

- Strain-related differences in bioactivation of vinyl carbamate and formation of DNA adducts in lungs of A/J, CD-1, and C57BL/6 mice. [Link]

- Strain-Related Differences in Bioactivation of Vinyl Carbamate and Formation of DNA Adducts in Lungs of A/J, CD-1, and C57BL/6 Mice. [Link]

- 32P-Postlabeling Analysis of DNA Adducts. [Link]

- Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. [Link]

- Guidelines for the welfare and use of animals in cancer research. [Link]

- Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model. [Link]

- Effects of Repeated Anesthesia Containing Urethane on Tumor Formation and Health Scores in Male C57BL/6J Mice. [Link]

- Vinyl carbamate epoxide, a major strong electrophilic, mutagenic and carcinogenic metabolite of vinyl carbamate and ethyl carbam

- RoC Profile: Urethane. [Link]

- Inhibition of Urethane-Induced Carcinogenicity in Cyp2e1−/− in Comparison to Cyp2e1+/+ Mice. [Link]

- Separation of this compound on Newcrom R1 HPLC column. [Link]

- Animal Studies: Important Ethical Consider

- Non-canonical genomic driver mutations of urethane carcinogenesis. [Link]

- In Vitro Enzyme Inhibition. [Link]

- [Analysis of the DNA content of urethane-induced liver tumors in mice]. [Link]

- THE MATABOLISM OF URETHANE AND REL

- Ethical considerations regarding animal experiment

- The carcinogenic action and metabolism of urethan and N-hydroxyurethan. [Link]

- The synthesis and some reactions of N-hydroxycarbam

- Applications of mass spectrometry for quantit

- HHS Public Access. [Link]

- Detection of in vivo formed DNA adducts at the part-per-billion level by capillary liquid chromatography/microelectrospray mass spectrometry. [Link]

- DNA adducts: mass spectrometry methods and future prospects. [Link]

- Mass spectrometric profiling of DNA adducts in the human stomach associated with damage

- Immunocytochemical analysis of in vivo DNA modific

- Carcinogenesis of urethane: simul

- Cytochrome P450 2E1 (CYP2E1) is the principal enzyme responsible for urethane metabolism: comparative studies using CYP2E1-null and wild-type mice. [Link]

- Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hep

- Mass Spectrometry of Structurally Modified DNA. [Link]

- HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

- Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimiz

- Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. [Link]

- In Vitro CYP (Cytochrome P450) Induction Studies. [Link]

- Inhibition of urethane-induced genotoxicity and cell prolifer

- Synthesis of vinyl carbonates for use in producing vinyl carbam

- (PDF) SYNTHESIS, CHARACTERIZATION OF NON- ISOCYANATE VINYL ESTER HYDROXYURETHANE RESIN. [Link]

- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid

- How to do HPLC method valid

- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

Sources

- 1. A dose-response study on urethane carcinogenesis in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dosimetry for lung tumorigenesis induced by urethane, 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and benzo[a]pyrene (B[a]P) in A/JJmsSlc mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Analysis of the DNA content of urethane-induced liver tumors in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 2E1 (CYP2E1) is the principal enzyme responsible for urethane metabolism: comparative studies using CYP2E1-null and wild-type mice [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of urethane-induced genotoxicity and cell proliferation in CYP2E1-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. osteology.org [osteology.org]

- 14. Quantitative comparison between in vivo DNA adduct formation from exposure to selected DNA-reactive carcinogens, natural background levels of DNA adduct formation and tumour incidence in rodent bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Repeated Anesthesia Containing Urethane on Tumor Formation and Health Scores in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 17. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 18. peta.org [peta.org]

- 19. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 21. Non-canonical genomic driver mutations of urethane carcinogenesis | PLOS One [journals.plos.org]

- 22. Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]

- 24. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 26. pharmtech.com [pharmtech.com]

- 27. The synthesis and some reactions of N-hydroxycarbamates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Biochemical and physiological effects of N-Hydroxyurethane

An In-depth Technical Guide to the Biochemical and Physiological Effects of N-Hydroxyurethane

Abstract

This compound (NHU), also known as ethyl N-hydroxycarbamate, is a significant metabolite of the carcinogen urethane (ethyl carbamate).[1] Its study is critical for understanding the mechanisms of chemical carcinogenesis and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the biochemical and physiological effects of NHU, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic activation, mechanisms of genotoxicity, physiological consequences, and key experimental methodologies. This document is structured to provide not just information, but a causal understanding of the compound's actions, grounded in established scientific literature.

Introduction

Urethane is a known carcinogen found in fermented foods and alcoholic beverages, posing a potential risk to human health.[2][3] The biological activity of urethane is not direct; it requires metabolic activation to exert its carcinogenic effects. A pivotal step in this bioactivation is the N-hydroxylation of urethane to form this compound (NHU).[4] First proposed as the active agent in urethane's carcinogenicity, NHU has since been confirmed to be a more potent carcinogen and mutagen than its parent compound.[5] Understanding the intricate biochemical and physiological effects of NHU is paramount for assessing the risks associated with urethane exposure and for exploring the fundamental pathways of chemical-induced cancer. This guide synthesizes current knowledge on NHU, offering insights into its metabolic fate, molecular mechanisms of action, and the experimental systems used to elucidate its effects.

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to any toxicological or pharmacological investigation. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.

| Property | Value | Reference |

| CAS Number | 589-41-3 | [6] |

| Molecular Formula | C₃H₇NO₃ | [6] |

| Molecular Weight | 105.09 g/mol | [6] |

| Synonyms | Ethyl N-hydroxycarbamate, Hydroxyurethane, N-Carbethoxyhydroxylamine | [6][7] |

| Appearance | (Not specified, typically a solid) | |

| Boiling Point | 113-116 °C at 3 mmHg | |

| Storage Temperature | -20°C | |

| InChI Key | VGEWEGHHYWGXGG-UHFFFAOYSA-N |

Metabolic Pathways and Bioactivation

The toxicity of this compound is intrinsically linked to its metabolism. It is both a product of urethane metabolism and a substrate for further enzymatic and non-enzymatic reactions that generate reactive species.

Formation and Interconversion